molecular formula C19H36ClNO4 B5114119 1-[2-(1-adamantyl)ethoxy]-3-[bis(2-hydroxyethyl)amino]-2-propanol hydrochloride

1-[2-(1-adamantyl)ethoxy]-3-[bis(2-hydroxyethyl)amino]-2-propanol hydrochloride

Cat. No.: B5114119
M. Wt: 377.9 g/mol
InChI Key: GOZILZUHWCKUEI-UHFFFAOYSA-N
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Description

1-[2-(1-adamantyl)ethoxy]-3-[bis(2-hydroxyethyl)amino]-2-propanol hydrochloride is a synthetic compound that features an adamantane moiety, which is known for its stability and unique three-dimensional structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1-adamantyl)ethoxy]-3-[bis(2-hydroxyethyl)amino]-2-propanol hydrochloride typically involves multiple steps. One common approach starts with the preparation of the adamantane derivative, followed by the introduction of the ethoxy and bis(2-hydroxyethyl)amino groups. The final step involves the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-[2-(1-adamantyl)ethoxy]-3-[bis(2-hydroxyethyl)amino]-2-propanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form simpler derivatives.

    Substitution: The ethoxy and amino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

1-[2-(1-adamantyl)ethoxy]-3-[bis(2-hydroxyethyl)amino]-2-propanol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(1-adamantyl)ethoxy]-3-[bis(2-hydroxyethyl)amino]-2-propanol hydrochloride involves its interaction with specific molecular targets. The adamantane moiety provides stability and enhances the compound’s ability to interact with biological membranes and proteins. The ethoxy and amino groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(1-adamantyl)ethoxy]-3-[bis(2-hydroxyethyl)amino]-2-propanol hydrochloride is unique due to its combination of the adamantane core with ethoxy and bis(2-hydroxyethyl)amino groups. This combination provides a balance of stability, reactivity, and potential for diverse applications in various fields .

Properties

IUPAC Name

1-[2-(1-adamantyl)ethoxy]-3-[bis(2-hydroxyethyl)amino]propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35NO4.ClH/c21-4-2-20(3-5-22)13-18(23)14-24-6-1-19-10-15-7-16(11-19)9-17(8-15)12-19;/h15-18,21-23H,1-14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZILZUHWCKUEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CCOCC(CN(CCO)CCO)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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